molecular formula C8H7BrN2O B15231591 5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B15231591
M. Wt: 227.06 g/mol
InChI Key: ODDRJVPYFVICPB-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 1st position, a carbonyl group at the 4th position, and a nitrile group at the 3rd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate and a brominating agent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

    Step 1: Ethyl acetoacetate reacts with malononitrile in the presence of ammonium acetate to form an intermediate.

    Step 2: The intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile
  • 5-Bromo-1-ethyl-4-hydroxy-1,4-dihydropyridine-3-carbonitrile

Uniqueness

5-Bromo-1-ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nitrile group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-1-ethyl-4-oxopyridine-3-carbonitrile

InChI

InChI=1S/C8H7BrN2O/c1-2-11-4-6(3-10)8(12)7(9)5-11/h4-5H,2H2,1H3

InChI Key

ODDRJVPYFVICPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C(=C1)Br)C#N

Origin of Product

United States

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